O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride typically involves the reaction of 2-(2-fluoroethoxy)ethanol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, primary amines, and substituted hydroxylamines. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in these interactions include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride include:
- O-(2-ethoxyethyl)hydroxylamine hydrochloride
- O-(2-methoxyethyl)hydroxylamine hydrochloride
- O-(2-chloroethyl)hydroxylamine hydrochloride
Uniqueness
This compound is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where fluorine-containing compounds are desired, such as in medicinal chemistry and materials science .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride involves the reaction of 2-fluoroethanol with hydroxylamine hydrochloride to form O-(2-fluoroethyl)hydroxylamine hydrochloride, which is then reacted with ethylene oxide to form the final product.", "Starting Materials": [ "2-fluoroethanol", "hydroxylamine hydrochloride", "ethylene oxide" ], "Reaction": [ "Step 1: 2-fluoroethanol is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form O-(2-fluoroethyl)hydroxylamine hydrochloride.", "Step 2: O-(2-fluoroethyl)hydroxylamine hydrochloride is then reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide to form the final product, O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride." ] } | |
CAS No. |
2648945-22-4 |
Molecular Formula |
C4H11ClFNO2 |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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